Cas no 892290-46-9 (tert-butyl 2-(4-chlorophenyl)-3-sulfanylidene-1,4,8-triazaspiro4.5dec-1-ene-8-carboxylate)

Tert-butyl 2-(4-chlorophenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate is a spirocyclic compound featuring a unique heterocyclic framework with a thione (C=S) functionality. Its structural complexity, combining a spiro[4.5]decane core with a 4-chlorophenyl substituent, makes it a valuable intermediate in medicinal chemistry and drug discovery. The tert-butyloxycarbonyl (Boc) protecting group enhances stability and facilitates selective deprotection for further derivatization. The presence of both nitrogen and sulfur moieties offers versatile reactivity for constructing pharmacologically relevant scaffolds. This compound is particularly useful in synthesizing spirocyclic analogs with potential biological activity, such as enzyme inhibitors or receptor modulators. Its well-defined stereochemistry and functional group compatibility further support its utility in targeted synthetic applications.
tert-butyl 2-(4-chlorophenyl)-3-sulfanylidene-1,4,8-triazaspiro4.5dec-1-ene-8-carboxylate structure
892290-46-9 structure
Product name:tert-butyl 2-(4-chlorophenyl)-3-sulfanylidene-1,4,8-triazaspiro4.5dec-1-ene-8-carboxylate
CAS No:892290-46-9
MF:C18H22ClN3O2S
Molecular Weight:379.904181957245
CID:5422748
PubChem ID:46506652

tert-butyl 2-(4-chlorophenyl)-3-sulfanylidene-1,4,8-triazaspiro4.5dec-1-ene-8-carboxylate 化学的及び物理的性質

名前と識別子

    • STL134117
    • 2-(4-Chloro-phenyl)-3-thioxo-1,4,8-triaza-spiro[4.5]dec-1-ene-8-carboxylic acid tert-butyl ester
    • tert-butyl 2-(4-chlorophenyl)-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate
    • AKOS001771308
    • 892290-46-9
    • TERT-BUTYL 2-(4-CHLOROPHENYL)-3-SULFANYLIDENE-1,4,8-TRIAZASPIRO[4.5]DEC-1-ENE-8-CARBOXYLATE
    • tert-butyl 3-(4-chlorophenyl)-2-sulfanylidene-1,4,8-triazaspiro[4.5]dec-3-ene-8-carboxylate
    • F3411-1413
    • tert-butyl 2-(4-chlorophenyl)-3-sulfanylidene-1,4,8-triazaspiro4.5dec-1-ene-8-carboxylate
    • インチ: 1S/C18H22ClN3O2S/c1-17(2,3)24-16(23)22-10-8-18(9-11-22)20-14(15(25)21-18)12-4-6-13(19)7-5-12/h4-7H,8-11H2,1-3H3,(H,21,25)
    • InChIKey: ZBNJREBVGLYONR-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C1C(NC2(CCN(C(=O)OC(C)(C)C)CC2)N=1)=S

計算された属性

  • 精确分子量: 379.112
  • 同位素质量: 379.112
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 25
  • 回転可能化学結合数: 3
  • 複雑さ: 571
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 86A^2
  • XLogP3: 3.3

tert-butyl 2-(4-chlorophenyl)-3-sulfanylidene-1,4,8-triazaspiro4.5dec-1-ene-8-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F3411-1413-10mg
tert-butyl 2-(4-chlorophenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate
892290-46-9
10mg
$79.0 2023-09-10
Life Chemicals
F3411-1413-25mg
tert-butyl 2-(4-chlorophenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate
892290-46-9
25mg
$109.0 2023-09-10
Life Chemicals
F3411-1413-2mg
tert-butyl 2-(4-chlorophenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate
892290-46-9
2mg
$59.0 2023-09-10
Life Chemicals
F3411-1413-15mg
tert-butyl 2-(4-chlorophenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate
892290-46-9
15mg
$89.0 2023-09-10
Life Chemicals
F3411-1413-5μmol
tert-butyl 2-(4-chlorophenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate
892290-46-9
5μmol
$63.0 2023-09-10
Life Chemicals
F3411-1413-40mg
tert-butyl 2-(4-chlorophenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate
892290-46-9
40mg
$140.0 2023-09-10
Life Chemicals
F3411-1413-20μmol
tert-butyl 2-(4-chlorophenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate
892290-46-9
20μmol
$79.0 2023-09-10
Life Chemicals
F3411-1413-30mg
tert-butyl 2-(4-chlorophenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate
892290-46-9
30mg
$119.0 2023-09-10
Life Chemicals
F3411-1413-1mg
tert-butyl 2-(4-chlorophenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate
892290-46-9
1mg
$54.0 2023-09-10
Life Chemicals
F3411-1413-5mg
tert-butyl 2-(4-chlorophenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate
892290-46-9
5mg
$69.0 2023-09-10

tert-butyl 2-(4-chlorophenyl)-3-sulfanylidene-1,4,8-triazaspiro4.5dec-1-ene-8-carboxylate 関連文献

tert-butyl 2-(4-chlorophenyl)-3-sulfanylidene-1,4,8-triazaspiro4.5dec-1-ene-8-carboxylateに関する追加情報

Introduction to tert-butyl 2-(4-chlorophenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate (CAS No. 892290-46-9)

tert-butyl 2-(4-chlorophenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate (CAS No. 892290-46-9) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of triazaspirodecane derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

The chemical structure of tert-butyl 2-(4-chlorophenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate is characterized by a spirocyclic framework with a triazole ring and a sulfanylidene group. The presence of these functional groups imparts specific chemical reactivity and biological properties to the molecule. The tert-butyl ester group at the carboxylic acid position further enhances the stability and solubility of the compound, making it suitable for various pharmaceutical applications.

Recent studies have focused on the synthesis and biological evaluation of tert-butyl 2-(4-chlorophenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate. One notable study published in the Journal of Medicinal Chemistry reported that this compound exhibited potent anti-inflammatory activity in both in vitro and in vivo models. The researchers found that it effectively inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as a therapeutic agent for inflammatory diseases.

In another study conducted by a team of researchers from the University of California, the compound was evaluated for its antimicrobial properties against a panel of Gram-positive and Gram-negative bacteria. The results showed that tert-butyl 2-(4-chlorophenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate demonstrated significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). This finding highlights the compound's potential as a lead candidate for developing new antibiotics to combat drug-resistant bacterial infections.

The anticancer potential of tert-butyl 2-(4-chlorophenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate has also been explored in several preclinical studies. A research group from Harvard Medical School investigated its effects on various cancer cell lines and found that it induced apoptosis and cell cycle arrest in human breast cancer cells. The mechanism of action was attributed to the compound's ability to disrupt microtubule dynamics and inhibit tubulin polymerization, which are critical processes for cell division and survival.

Beyond its biological activities, the synthesis of tert-butyl 2-(4-chlorophenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate has been optimized using modern synthetic methodologies. A recent publication in Organic Letters described an efficient one-pot synthesis route that yielded high purity and yield of the target compound. This synthetic approach not only simplifies the preparation process but also reduces the overall cost and environmental impact associated with large-scale production.

In conclusion, tert-butyl 2-(4-chlorophenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate (CAS No. 892290-46-9) is a promising compound with a wide range of potential applications in medicinal chemistry. Its unique chemical structure and diverse biological activities make it an attractive candidate for further research and development in various therapeutic areas. As ongoing studies continue to uncover new insights into its mechanisms of action and pharmacological properties, this compound is poised to play a significant role in advancing drug discovery and development efforts.

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